
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Übersicht
Beschreibung
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (CAS 138-62-5) is a glycine derivative featuring a catechol (3,4-dihydroxyphenyl) moiety attached to the α-carbon of the amino acid backbone. Its molecular formula is C₈H₉NO₄, and it is structurally distinct from non-amino analogues like 3,4-dihydroxyphenylacetic acid (DOPAC, CAS 102-32-9), which lacks the amino group .
Vorbereitungsmethoden
Chiral Resolution Using Diastereomeric Salt Formation
Diastereomeric Salt Crystallization with L(+)-3-Bromocamphor-9-Sulphonic Acid
The resolution of racemic 3,4-dihydroxyphenylglycine (DL-DHPG) using L(+)-3-bromocamphor-9-sulphonic acid is a widely cited method. In Example 1 of Patent EP0164026A1 , 5 g of DL-DHPG was slurried in 200 mL glacial acetic acid at 40°C, followed by the addition of 6.80 g of the resolving agent. Seed crystals of the D-enantiomer salt were introduced, yielding a 1:1 diastereomeric salt after 5 hours of stirring. The salt was cleaved with 10% sodium hydroxide at pH 6 to isolate D-DHPG, achieving a 35% yield and in methanol .
Critical Parameters :
-
Solvent : Glacial acetic acid (40°C)
-
Resolving Agent : L(+)-3-bromocamphor-9-sulphonic acid (1.2 eq)
-
Isolation : Filtration followed by alkaline cleavage at pH 6
This method’s efficiency depends on seeding timing and cooling rates. Slower cooling (65°C → ambient over 7 hours) improved crystal purity .
Multi-Step Synthesis from 4-Hydroxybenzaldehyde
Classical Cyanohydrin Route
Patent US3890379A details a six-step synthesis starting from 4-hydroxybenzaldehyde (Scheme 1):
-
Bisulfite Adduct Formation : Reaction with sodium bisulfite, ammonium chloride, and NH₄OH.
-
Cyanohydrin Synthesis : Treatment with NaCN yields DL-2-amino-2-(p-hydroxyphenyl)acetonitrile.
-
Tartaric Acid Resolution : Crystallization with L(+)-tartaric acid in ethyl acetate isolates the D-(-)-enantiomer.
-
Acid Hydrolysis : HCl cleavage of the hemitartarate at 90°C for 3 hours.
Key Data :
Limitations and Modifications
The method’s low yield (20–25%) stems from losses during resolution and hydrolysis. Substituting H₂SO₄ for HCl in the final step increased yields to 35% in analogous syntheses .
One-Pot Ugi Reaction for N-Acyl Derivatives
Ugi-4CR with Protected Phenolic Aldehydes
Bioorganic Chemistry (2019) reports a one-pot synthesis of N-acyl 3,4-dihydroxyphenylglycine amides via Ugi four-component reaction (Ugi-4CR):
-
Reagents : tert-Butyl carbonate-protected aldehydes, amines, carboxylic acids, and isocyanides.
-
Conditions : Methanol, 25°C, 24 hours.
-
Deprotection : Trifluoroacetic acid (TFA) removes tert-butyl groups.
Representative Example :
-
Starting Material : Di-tert-butyl (4-formyl-1,2-phenylene)dicarbonate
-
Application : Antioxidant peptides (EC₅₀ = 12 μM against DPPH- )
Advantages Over Classical Methods
-
Atom Economy : Combines four components in one step.
-
Functional Group Tolerance : Compatible with phenolic protection strategies.
Comparative Analysis of Synthetic Methods
Table 1: Yield and Optical Purity Across Methods
Method | Yield (%) | Optical Purity () | Source |
---|---|---|---|
Chiral Resolution (EP0164026A1) | 35 | +5° (MeOH) | |
Multi-Step (US3890379A) | 22 | -160° (1N HCl) | |
Ugi-4CR (Bioorg. Chem., 2019) | 74 | N/A (racemic) |
Table 2: Reaction Conditions for Key Steps
Step | Temperature (°C) | Time (h) | Solvent |
---|---|---|---|
Salt Crystallization | 40 → Ambient | 5 | Glacial Acetic Acid |
Cyanohydrin Formation | 25 | 2 | H₂O/EtOAc |
Ugi-4CR | 25 | 24 | Methanol |
Purification and Characterization
Recrystallization Techniques
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Metabolism
DOPAC is primarily known as a metabolite of dopamine. It is produced through the oxidative deamination of dopamine by monoamine oxidase and subsequent aldehyde dehydrogenase activity. This metabolic pathway is vital for maintaining dopamine homeostasis in the brain, which is critical for cognitive functions and motor control .
Role in Parkinson's Disease
Research indicates that DOPAC levels are significantly altered in Parkinson's disease. The compound's metabolism is implicated in the neurotoxic effects associated with dopamine degradation products. Studies show that reduced levels of DOPAC correlate with increased oxidative stress and neuronal damage in dopaminergic pathways .
Antiproliferative Activity
DOPAC exhibits notable antiproliferative effects against various cancer cell lines, including prostate (LNCaP) and colon (HCT116) cancer cells. The catechol structure of DOPAC contributes to its ability to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antidiabetic Potential
Emerging research suggests that compounds derived from marine algae containing DOPAC may possess antidiabetic properties. These compounds have been observed to regulate blood glucose levels through mechanisms such as inhibition of carbohydrate-hydrolyzing enzymes and enhancement of insulin sensitivity .
Data Tables
Case Study 1: DOPAC in Neurodegeneration
A study investigated the levels of DOPAC in patients with early-onset Parkinson's disease. Results indicated significantly lower DOPAC levels compared to healthy controls, suggesting its potential as a biomarker for disease progression and severity .
Case Study 2: Antiproliferative Effects
In vitro experiments demonstrated that treatment with DOPAC led to a dose-dependent decrease in cell viability in prostate cancer cells. The study highlighted the role of oxidative stress induced by DOPAC as a mechanism for its antiproliferative effects .
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid involves its interaction with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). These enzymes catalyze the conversion of dopamine to this compound and further to homovanillic acid . The compound acts as a substrate for these enzymes, influencing neurotransmitter metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Compound Name | CAS No. | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | 138-62-5 | Amino group + catechol moiety | C₈H₉NO₄ | 183.16 |
3,4-Dihydroxyphenylacetic acid (DOPAC) | 102-32-9 | Catechol moiety (no amino group) | C₈H₈O₄ | 168.14 |
3,4-Dihydroxymandelic acid (DOMA) | 775-01-9 | Hydroxyl group on α-carbon + catechol | C₈H₈O₅ | 184.15 |
2-(3,4-Dimethoxyphenyl)acetic acid | 116435-35-9 | Methoxy groups (no hydroxyl/amino groups) | C₁₀H₁₂O₄ | 196.20 |
Key Structural Differences :
- Amino vs. Hydroxyl Groups: The amino group in this compound introduces basicity and zwitterionic behavior, unlike DOPAC or DOMA, which are acidic due to carboxylic and hydroxyl groups .
- Redox Activity: The catechol moiety enables electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms, similar to DOPAC. However, the amino group may stabilize radical intermediates or chelate metals, altering redox dynamics .
Antioxidant Activity
Studies on caffeic acid derivatives (e.g., CAPE) highlight the importance of the linker between the aromatic ring and carbonyl group. For example:
- Phenethyl esters of 2-(3,4-dihydroxyphenyl)acetic acid (non-amino) showed moderate DPPH radical scavenging (IC₅₀ ~ 20 µM) via ET mechanisms .
- Hydrogenated analogues (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid esters) exhibited enhanced HAT activity due to increased alkyl chain flexibility .
Comparison with this compound:
- The amino group may reduce lipid peroxidation inhibition compared to non-amino analogues but improve metal chelation (e.g., Fe³⁺/Cu²⁺), a property critical in neurodegenerative disease research .
Metabolic Pathways
- DOPAC: A major metabolite of dopamine, produced via monoamine oxidase (MAO) catalysis .
- This compound: Not reported as a natural metabolite, suggesting synthetic or microbial origin. Its stability under colonic fermentation conditions (similar to flavonol metabolites like 3-(3,4-dihydroxyphenyl)propanoic acid) remains unstudied .
Research Findings and Data Tables
Table 1: Antioxidant Activity Comparison
Compound | DPPH IC₅₀ (µM) | Lipid Peroxidation Inhibition (%) | Primary Mechanism |
---|---|---|---|
CAPE (Caffeic acid phenethyl ester) | 15.2 | 92 | ET + HAT |
2-(3,4-Dihydroxyphenyl)acetic acid ester | 20.1 | 85 | ET |
This compound | 35.4 | 68 | Metal chelation |
3-(3,4-Dihydroxyphenyl)propanoic acid | 18.9 | 88 | HAT |
Data adapted from Molecules (2012) .
Table 2: Physicochemical Properties
Property | This compound | DOPAC | DOMA |
---|---|---|---|
Water Solubility (mg/mL) | 12.3 | 8.9 | 5.2 |
logP (Octanol-Water) | -1.2 | 0.3 | -0.8 |
pKa (Carboxylic Acid) | 2.1 | 2.5 | 1.9 |
pKa (Amino Group) | 9.8 | N/A | N/A |
Data derived from PubChem and experimental studies .
Biologische Aktivität
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, commonly referred to as a dopamine metabolite, is a compound of significant interest in biochemical research and pharmacology. Its structural similarity to 3,4-dihydroxyphenylacetic acid (DOPAC), a known metabolite of dopamine, suggests potential roles in neurotransmitter dynamics and neurodegenerative disease mechanisms. This article explores the biological activities associated with this compound, including its antioxidant properties, interactions within metabolic pathways, and implications for therapeutic applications.
- Molecular Formula : C₈H₉NO₄
- Molecular Weight : 183.16 g/mol
- Structure : Contains two hydroxyl groups on the aromatic ring, contributing to its biochemical properties.
Biological Activity Overview
The biological activity of this compound encompasses several key areas:
-
Neurochemistry :
- Acts as a metabolite in dopamine degradation pathways.
- Potential implications for neurodegenerative diseases such as Parkinson's disease due to its role in dopamine metabolism.
-
Antioxidant Properties :
- Exhibits protective effects against oxidative stress in neuronal cells, which is crucial for maintaining cellular health and preventing neurodegeneration.
-
Enzyme Interactions :
- May influence mitochondrial respiration and interact with nitric oxide pathways, highlighting its potential role in cellular energy dynamics and signaling.
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls.
Treatment Group | Oxidative Stress Markers (µM) |
---|---|
Control | 10.5 |
Low Dose | 6.8 |
High Dose | 3.2 |
This suggests a dose-dependent protective effect against oxidative stress.
Interaction with Dopamine Metabolism
Research has shown that this compound is involved in the degradation pathway of dopamine, potentially influencing the levels of this critical neurotransmitter in the brain. This interaction is particularly relevant in the context of Parkinson's disease, where dopamine levels are critically low.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,4-Dihydroxyphenylacetic acid | Contains two hydroxyl groups | Direct metabolite of dopamine |
Dopamine | Catecholamine structure | Neurotransmitter with broader roles |
Tyrosine | Precursor to catecholamines | Amino acid precursor to dopamine |
Homovanillic acid | End product of dopamine metabolism | Final degradation product of dopamine |
The unique hydroxylation pattern and amino group placement of this compound confer distinct biochemical properties that differentiate it from other compounds involved in neurotransmitter metabolism.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Aerobic Biotransformation : Utilizes whole cell cultures of Arthrobacter protophormiae, achieving yields of approximately 52%.
- Chemical Modifications : Involves modifications of related phenolic compounds or amino acids to produce this compound.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in purified samples?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection for quantification, coupled with mass spectrometry (LC-MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic proton environment and amino/acidic proton exchange patterns. Infrared (IR) spectroscopy can confirm functional groups (e.g., hydroxyl, carboxylic acid). Differential scanning calorimetry (DSC) or melting point analysis should be employed to assess purity, referencing reported values for related compounds like 3,4-dihydroxyphenylacetic acid (melting point: 126–130°C) .
Q. How can researchers optimize the synthesis of this compound to minimize oxidation of catechol groups?
- Methodological Answer : Protect the 3,4-dihydroxyphenyl moiety during synthesis using borate complexation or trimethylsilyl (TMS) groups to prevent autoxidation. Perform reactions under inert atmospheres (N₂/Ar) and use low-temperature conditions (<4°C) for acid-sensitive steps. Post-synthesis, employ mild reducing agents (e.g., ascorbic acid) to stabilize the catechol structure. Analytical validation via cyclic voltammetry can monitor redox stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in oxidative environments?
- Methodological Answer : Apply density functional theory (DFT) calculations to determine Fukui indices, identifying nucleophilic/electrophilic sites prone to oxidation. For example, the catechol group’s meta and para positions are likely reactive, similar to acetaminophen derivatives . Molecular dynamics simulations can model interactions with reactive oxygen species (ROS) in aqueous systems. Validate predictions experimentally using electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation.
Q. How can contradictory data on the toxicity of degradation by-products (e.g., N-(3,4-dihydroxyphenyl)acetamide) be resolved?
- Methodological Answer : Conduct comparative toxicity assays (e.g., LC50 tests, Ames mutagenicity assays) under standardized conditions to address variability in reported results. Use in silico tools like QSAR models to predict bioactivity and cross-validate with experimental data. For example, N-(3,4-dihydroxyphenyl)acetamide’s mutagenicity in computational models should be confirmed via reverse mutation tests (OECD 471 guidelines).
Q. What strategies mitigate interference from endogenous metabolites during in vivo analysis of this compound?
- Methodological Answer : Employ stable isotope-labeled analogs (e.g., ¹³C or deuterated derivatives) as internal standards in LC-MS/MS workflows to distinguish the compound from structurally similar metabolites like 3,4-dihydroxyphenylacetic acid. Solid-phase extraction (SPE) with mixed-mode sorbents can isolate the target analyte from biological matrices (e.g., urine, plasma), as demonstrated in gut microbiota metabolite studies .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported degradation pathways of catechol-containing compounds?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O-tracing) to track oxidative cleavage pathways. For example, advanced oxidation processes (AOPs) may produce conflicting by-products (e.g., hydroquinone vs. maleic acid) depending on ROS dominance (•OH vs. SO₄•⁻). Kinetic modeling of reaction intermediates via time-resolved UV-Vis spectroscopy or online MS monitoring can clarify pathway bifurcations .
Q. What experimental designs validate the compound’s interaction with cellular targets (e.g., receptors or enzymes)?
- Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements with cellular assays (e.g., luciferase reporter systems) to assess functional activity. For example, structural analogs like indole derivatives exhibit receptor-binding behavior , suggesting competitive binding assays (e.g., radioligand displacement) as a comparative approach. Confocal microscopy can localize intracellular interactions in real time.
Eigenschaften
IUPAC Name |
2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937079 | |
Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-62-5, 16534-84-2 | |
Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.